N-Acetyl-L-proline (CAS 68-95-1) is an N-acetylated, enantiopure cyclic amino acid derivative. It serves as a critical chiral building block, an active site probe for angiotensin-converting enzyme (ACE), and a structural model for cis-trans isomerization in polyproline chains. In procurement, it is prioritized for its dual role as a stable, non-deprotecting precursor in multi-step pharmaceutical synthesis and as a highly specific substrate/inhibitor for differentiating aminoacylase enzyme families[1].
Substituting N-Acetyl-L-proline with unprotected L-proline or alternative N-protected analogs (like N-Boc-L-proline) fundamentally alters process chemistry and biological assay outcomes. Unprotected L-proline lacks the N-terminal cap necessary to prevent unwanted self-condensation during peptide coupling and fails to establish the critical trans/cis tertiary amide equilibrium required for stereoselective organocatalysis [1]. Conversely, while N-Boc-L-proline provides N-protection, the Boc group is acid-labile, making it unsuitable for synthetic routes involving acidic conditions or when the acetyl group must be permanently retained in the final active pharmaceutical ingredient (API) [2]. Furthermore, substituting with the racemic N-Acetyl-DL-proline abolishes the enantioselectivity required for asymmetric synthesis and chiral resolution.
N-Acetyl-L-proline exhibits highly selective hydrolytic resistance depending on the microbial aminoacylase used. While it is readily cleaved by L-pipecolic acid acylase, it is completely resistant to hydrolysis by the aminoacylase from Streptomyces mobaraensis, unlike linear N-acetylated amino acids (e.g., N-acetyl-L-methionine, Km = 1.3 mM) [1]. This binary susceptibility makes it an essential probe for identifying and differentiating N-acyl-amino acid amidohydrolases.
| Evidence Dimension | Enzyme hydrolysis susceptibility (Streptomyces mobaraensis aminoacylase) |
| Target Compound Data | 0% hydrolysis (fully resistant) |
| Comparator Or Baseline | N-acetyl-L-methionine (Km = 1.3 mM) |
| Quantified Difference | Complete resistance vs. rapid Michaelis-Menten kinetics |
| Conditions | Aqueous buffer, pH 7.2, 60 °C |
Procurement of this specific compound is required for assaying and differentiating novel industrial aminoacylases where linear N-acetylated analogs would yield false positives.
The solubility of N-Acetyl-L-proline is highly temperature-dependent, particularly in polar aprotic solvents. In acetonitrile, elevating the temperature from 283.15 K to 323.15 K results in a 16-fold increase in mole fraction solubility [1]. Furthermore, powder X-ray diffraction (PXRD) confirms the existence of a distinct polymorph in acetonitrile compared to the raw material, a behavior not observed in standard L-proline, which maintains a single crystal form across similar solvent systems [2].
| Evidence Dimension | Temperature-driven solubility increase (283.15 K to 323.15 K) |
| Target Compound Data | 16-fold increase in acetonitrile |
| Comparator Or Baseline | Unprotected L-proline (no polymorphic shift) |
| Quantified Difference | 16-fold solubility increase with distinct polymorphic shift vs. stable single crystal form |
| Conditions | Neat acetonitrile, static gravimetric method, 283.15–323.15 K |
This extreme temperature-solubility gradient and polymorphic behavior in acetonitrile is critical for designing high-yield cooling crystallization processes during pharmaceutical scale-up.
The N-acetyl group on the proline ring forces a tertiary amide bond that exists in a measurable trans/cis equilibrium, which is absent in unprotected L-proline. In DMSO-d6, N-Acetyl-L-proline maintains approximately a 65% trans conformer ratio [1]. This exact conformational bias is utilized as a structural model for designing tripeptidic organocatalysts, where higher trans/cis ratios directly correlate with higher enantiomeric excess (ee) in conjugate addition reactions [2].
| Evidence Dimension | Trans/cis amide conformer ratio |
| Target Compound Data | ~65% trans conformer |
| Comparator Or Baseline | Unprotected L-proline (0% tertiary amide conformers) |
| Quantified Difference | Provides a tunable trans/cis tertiary amide ratio vs. lacking an N-terminal amide bond entirely |
| Conditions | NMR analysis in DMSO-d6 |
Buyers developing peptidic organocatalysts must procure the N-acetylated form to model and lock the specific β-turn-like structures required for high enantioselectivity.
Ideal for use as a negative control or specific substrate probe in the screening and characterization of novel microbial aminoacylases, distinguishing highly specific enzymes from broad-spectrum amidohydrolases[1].
Selected for its highly temperature-dependent solubility profile in acetonitrile, making it an excellent candidate for optimizing industrial crystallization and co-crystal formation workflows [2].
Employed as a foundational structural model to evaluate trans/cis isomerization ratios in the development of proline-based asymmetric organocatalysts [3].